1-Phenylcyclopentanamine

Description

The exact mass of the compound 1-Phenylcyclopentylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

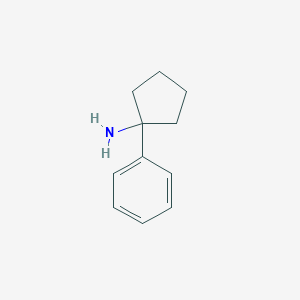

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAQCAOJLDGGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169669 | |

| Record name | 1-Phenylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-74-4 | |

| Record name | 1-Phenylcyclopentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating a Molecule in the Legacy of Arylcyclohexylamines

An In-Depth Technical Guide to the History and Discovery of 1-Phenylcyclopentanamine

1-Phenylcyclopentanamine is a tertiary amine featuring a phenyl group and an amino group attached to the same carbon of a cyclopentane ring. As a structural analog of the well-known dissociative anesthetic Phencyclidine (PCP), it belongs to the broader class of arylcycloalkylamines. The history of 1-Phenylcyclopentanamine is intrinsically linked to the pioneering, and often controversial, research into PCP and its derivatives. The quest for a safer anesthetic agent with the unique properties of PCP spurred a massive synthetic effort, leading to the creation of hundreds of analogs. This guide provides a comprehensive technical overview of the discovery, synthesis, and scientific context of 1-Phenylcyclopentanamine, tracing its origins from the foundational work on PCP and exploring the chemical methodologies that brought it into existence. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this molecule's scientific lineage.

Part 1: The Genesis of Arylcycloalkylamine Research

The story of 1-Phenylcyclopentanamine begins not with its own synthesis, but with the discovery of its six-membered ring homolog, Phencyclidine (PCP). In 1956, medicinal chemist Dr. Victor Maddox of Parke, Davis and Company first synthesized PCP while exploring novel reactions involving Grignard reagents and nitriles.[1] This discovery marked the beginning of a new chapter in anesthetic research.

Initial animal studies, conducted by pharmacologist Dr. Graham Chen, revealed PCP's unusual pharmacological profile: it induced an excited, drunken state in rodents but a cataleptoid, immobilized state in pigeons.[2] The compound showed remarkable promise as a general anesthetic because, unlike many agents of the time where a doubling of the anesthetic dose could be lethal, PCP had a much wider safety margin.[1]

By late 1957, clinical trials began.[1] While PCP proved to be a potent and safe anesthetic, a significant and unpredictable side effect emerged: approximately 30% of patients experienced severe emergence delirium, characterized by hallucinations and psychotic behavior upon waking.[1] This adverse effect ultimately led to the discontinuation of its use in humans in 1965.[3]

However, the unique anesthetic properties of PCP were too compelling to abandon entirely. This led Parke-Davis to initiate a large-scale research program throughout the late 1950s and 1960s, involving at least 30 chemists dedicated to synthesizing and evaluating PCP derivatives.[1] The primary objective was to create an analog with the anesthetic benefits of PCP but with a shorter duration of action and a reduced incidence of delirium.[1] This systematic exploration of the structure-activity relationship (SAR) involved modifying three key parts of the PCP molecule: the aromatic ring, the cycloalkyl ring, and the amine moiety. It was within this intensive research effort that modifications such as contracting the cyclohexane ring to a cyclopentane ring were investigated, leading directly to the synthesis of 1-Phenylcyclopentanamine and its analogs.[4]

Part 2: Synthetic Methodologies and Chemical Principles

The synthesis of 1-Phenylcyclopentanamine and related arylcycloalkylamines relies on established principles of organic chemistry. The foundational method, stemming from the original discovery of PCP, remains a cornerstone, while more modern techniques offer stereoselective control.

The Foundational Grignard Reaction Pathway

The classic and most direct route to 1-arylcycloalkylamines is the reaction of a Grignard reagent with an α-aminonitrile (a Strecker synthesis intermediate) or, more commonly, a cycloalkanone cyanohydrin followed by reduction. The original synthesis of PCP by Maddox utilized this approach.[1]

Experimental Protocol: General Grignard Synthesis

-

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition: The Grignard reagent is added dropwise to a cooled solution of cyclopentanone cyanohydrin in a suitable solvent. The phenyl anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

-

Intermediate Formation: This reaction forms a magnesium salt of an intermediate imine.

-

Reduction or Hydrolysis: The intermediate can be reduced to the target amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Alternatively, careful acidic workup can hydrolyze the imine to a ketone, which would then require a subsequent reductive amination step. The direct reduction of the nitrile-adduct intermediate is often more efficient.

-

Workup and Isolation: The reaction is quenched with water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically via distillation or conversion to a hydrochloride salt to facilitate crystallization and improve stability.

Modern Chemoenzymatic Approaches for Chiral Analogs

While the Grignard method is effective for producing racemic mixtures, modern pharmaceutical research often demands enantiomerically pure compounds, as different enantiomers can have vastly different biological activities.[5] Chemoenzymatic methods provide an elegant solution for producing specific stereoisomers. A relevant example is the synthesis of (1S,2S)-2-phenylcyclopentanamine, which demonstrates a powerful strategy applicable to this class of compounds.[5]

Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Phenylcyclopentanamine Analog [5]

-

Hydroboration-Amination of 1-Phenylcyclopentene:

-

To a stirred solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of borane-THF complex (BH₃·THF, 1.1 eq) is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 2 hours, forming an organoborane intermediate.

-

In a separate flask, hydroxylamine-O-sulfonic acid (1.5 eq) is dissolved in THF.

-

The organoborane solution is cooled to 0 °C, and the hydroxylamine-O-sulfonic acid solution is added slowly.

-

The mixture is warmed to room temperature and then refluxed for 4 hours. This sequence achieves a syn-addition of the amine and hydrogen across the double bond, favoring the cis isomer, resulting in racemic (±)-cis-2-phenylcyclopentanamine.

-

-

Enzymatic Kinetic Resolution:

-

The racemic cis-amine is dissolved in a suitable organic solvent (e.g., diethyl ether).

-

An acylating agent (e.g., ethyl acetate) and a lipase, such as Candida antarctica lipase B (CALB), are added.

-

The enzyme selectively acylates one enantiomer (e.g., the (1R,2R)-enantiomer), leaving the desired (1S,2S)-enantiomer unreacted.

-

-

Isolation and Salt Formation:

-

The acylated amine and the unreacted amine are separated (e.g., by filtration to remove the immobilized enzyme followed by extraction or chromatography).

-

The desired unreacted amine is isolated and treated with hydrochloric acid (in a solvent like ether) to precipitate the stable hydrochloride salt, which can be collected by filtration.[5]

-

Sources

- 1. bibliography.maps.org [bibliography.maps.org]

- 2. Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which its potential applications are built. This guide provides a comprehensive technical overview of 1-Phenylcyclopentanamine, a primary amine with a unique structural motif. By delving into its core characteristics, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective utilization in experimental design and synthesis. This document eschews a rigid template, instead opting for a logical and intuitive flow of information that mirrors the scientific inquiry process, from basic identification to detailed analytical characterization.

Chemical Identity and Molecular Structure

1-Phenylcyclopentanamine is a cyclic aliphatic amine featuring a phenyl group and an amino group attached to the same carbon atom of a cyclopentane ring. This arrangement classifies it as a tertiary carbon amine.

-

IUPAC Name: 1-phenylcyclopentan-1-amine

-

Synonyms: (1-phenyl-cyclopentyl)-amine, 1-Phenylcyclopentylamine

-

CAS Number: 17380-74-4[1]

-

Molecular Formula: C₁₁H₁₅N[1]

-

Molecular Weight: 161.25 g/mol

The structural formula of 1-Phenylcyclopentanamine is presented below:

Molecular Representation:

Caption: 2D representation of 1-Phenylcyclopentanamine structure.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of 1-Phenylcyclopentanamine is provided in the table below. These parameters are fundamental to predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 161.25 g/mol | Calculated |

| Boiling Point | 253 °C | [1] |

| Density | 1.014 g/mL | [1] |

| Melting Point | Not Applicable (liquid at STP) | [1] |

| Predicted pKa | 9.63 ± 0.20 | |

| Appearance | Not specified, likely a liquid | Inferred from melting point data |

| Solubility | Soluble in organic solvents. The hydrochloride salt is soluble in water, DMSO, and methanol. |

Ionization and Basicity: The Significance of pKa

The basicity of the primary amine group is a defining characteristic of 1-Phenylcyclopentanamine, governing its ionization state in aqueous solutions. The predicted pKa of 9.63 indicates that it is a moderately strong base, comparable to other aliphatic amines.

Acid-Base Equilibrium

At a pH below its pKa, the amine group will be predominantly protonated, forming the corresponding ammonium cation. Conversely, at a pH above the pKa, the neutral, free base form will be the major species. This equilibrium is crucial in understanding the compound's solubility, lipophilicity, and potential for interaction with biological targets.

Caption: Acid-base equilibrium of 1-Phenylcyclopentanamine.

Experimental Determination of pKa: A Protocol

The pKa of 1-Phenylcyclopentanamine can be accurately determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the amine as a strong acid is added.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Phenylcyclopentanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this can slightly alter the apparent pKa.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve. More precise values can be obtained by calculating the first or second derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and identification of 1-Phenylcyclopentanamine. While publicly available, high-resolution spectra for this specific compound are not readily found, this section outlines the expected spectral features based on its structure and provides a framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentane ring, and the amine protons.

-

Aromatic Protons: Signals for the phenyl group protons would typically appear in the downfield region, approximately between δ 7.2 and 7.6 ppm. The multiplicity of these signals will depend on the substitution pattern.

-

Cyclopentane Protons: The methylene protons of the cyclopentane ring would give rise to complex multiplets in the aliphatic region, likely between δ 1.5 and 2.5 ppm.

-

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 150 ppm.

-

Aliphatic Carbons: The carbons of the cyclopentane ring will appear in the upfield region. The quaternary carbon attached to the phenyl and amino groups will be distinct from the other methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

N-H Stretching: Primary amines typically show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: A C-N stretching band is expected in the range of 1020-1250 cm⁻¹.

-

Aromatic C-H Stretching: Bands for the aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of 1-Phenylcyclopentanamine.

-

Fragmentation Pattern: Common fragmentation pathways for similar compounds involve the loss of the amino group or cleavage of the cyclopentane ring.

Synthesis

A common synthetic route to 1-Phenylcyclopentanamine involves the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base to form 1-phenylcyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile yields 1-phenylcyclopentanecarboxylic acid, which can then be converted to the amine via methods such as the Curtius or Hofmann rearrangement. A reference to a synthesis can be found in Organic Syntheses.[1]

Caption: A simplified synthetic pathway to 1-Phenylcyclopentanamine.

Safety and Handling

The hydrochloride salt of 1-Phenylcyclopentanamine is classified as causing serious eye damage.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 1-Phenylcyclopentanamine. From its fundamental chemical identity to its ionization behavior and expected spectroscopic signatures, the information presented herein serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is paramount for the successful design of synthetic routes, the interpretation of experimental results, and the exploration of this compound's potential in various scientific endeavors.

References

-

ChemSynthesis. 1-phenylcyclopentanamine. [Link]

-

PubChem. 1-Phenyl-N-propylcyclopentan-1-amine. [Link]

- Supporting Information for publications containing spectral data of related compounds.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

PubChem. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

ChemSynthesis. 1-phenylcyclopentanamine - 17380-74-4. [Link]

-

PubChem. Cyclopentyl-(1-phenyl-ethyl)-amine. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0201884). [Link]

-

PubChem. 1-Phenyl-1-cyclopentanol. [Link]

-

Wikipedia. Cypenamine. [Link]

-

PubChem. 3-Phenylcyclopentan-1-amine. [Link]

-

Molbase. 2-phenylcyclopentan-1-amine|15301-54-9. [Link]

-

PubChem. Cypenamine. [Link]

-

PubChem. Cypenamine, (E)-. [Link]

-

University of California, Davis. 1H NMR of N-benzyl-5-phenylpentan-1-amine. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

-

ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

-

NIST WebBook. 1-Phenylcyclopentanol-1. [Link]

-

NIST WebBook. 1-Pentanone, 1-phenyl-. [Link]

-

ACS Publications. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

Sources

Spectroscopic Data of 1-Phenylcyclopentanamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclopentanamine, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Elucidation of 1-Phenylcyclopentanamine

1-Phenylcyclopentanamine is a cyclic amine with a phenyl group and an amino group attached to the same carbon atom of a cyclopentane ring. Its molecular formula is C₁₁H₁₅N, and its structure presents a unique combination of an alicyclic ring and an aromatic moiety, making detailed spectroscopic analysis crucial for its unambiguous identification and the study of its chemical properties.

The strategic placement of the phenyl and amine functionalities on a five-membered ring influences its conformational flexibility and, consequently, its interaction with biological targets. Accurate interpretation of its spectroscopic data is therefore paramount for quality control in synthesis and for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-phenylcyclopentanamine, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 1-phenylcyclopentanamine is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentane ring, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the phenyl group and the nitrogen atom.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Cyclopentyl-H (aliphatic) | 1.60 - 2.20 | Multiplet (m) | 8H |

| Amine-H (-NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1-phenylcyclopentanamine. The amine protons are often broad due to quadrupole broadening from the nitrogen atom and may exchange with trace amounts of D₂O, leading to a decrease in their signal intensity or even disappearance.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of a quaternary carbon where the phenyl and amino groups are attached is a key feature.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 145 - 150 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| C-N (quaternary) | 60 - 65 |

| Cyclopentyl-C | 25 - 45 |

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the structure. Any deviation would suggest the presence of impurities or a different isomeric structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 1-phenylcyclopentanamine.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands for -NH₂) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-H (Aromatic) | Out-of-plane bend | 690 - 710 and 730 - 770 | Strong |

Expertise in Interpretation: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂). The strong absorptions in the fingerprint region, particularly the out-of-plane bending bands for the monosubstituted benzene ring, provide further structural confirmation.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of 1-phenylcyclopentanamine and insights into its structure through fragmentation analysis. For a molecule with the formula C₁₁H₁₅N, the molecular ion peak ([M]⁺) is expected at an m/z of 161.[2]

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Possible Fragment Ion | Comments |

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 160 | [M-H]⁺ | Loss of a hydrogen atom |

| 144 | [M-NH₂]⁺ | Loss of the amino radical |

| 104 | [C₈H₈]⁺ | Likely from rearrangement and loss of C₃H₇N |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of cyclic amines is well-documented.[3] Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines.[3] In 1-phenylcyclopentanamine, the loss of a cyclopentyl radical or fragmentation of the cyclopentane ring is expected. The presence of the phenyl group leads to the formation of stable benzylic and tropylium cations.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-phenylcyclopentanamine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard 1D proton spectrum with a spectral width of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a detailed mass spectrum.

-

Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-200).

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic analysis of 1-Phenylcyclopentanamine.

References

- BenchChem. (2025). Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.

- Srivastava, D., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101, CD3OD, simulated) (Peak List) (NP0331820).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005805).

- Organic Chemistry Data. (n.d.). Coupling constants for 1H and 13C NMR.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,....

- Illinois State University. (2015, January 8). Infrared Spectroscopy.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805).

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cypenamine. Retrieved from [Link]

- Elsevier. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Heliyon.

-

PubMed. (n.d.). Design, synthesis and spectroscopic characterisation of a focused library based on the polyandrocarpamine natural product scaffold. Retrieved from [Link]

- ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

- SpectraBase. (n.d.). PHENYL-[1-(PROPYLAMINO)-CYCLOPENTYL]-METHANONE - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 1-PHENYL-CYCLOPROPYLAMINE HYDROCHLORIDE(73930-39-9) 1H NMR spectrum.

- AIST. (1999, March 31). 13C NMR SDBS-NMR-CDS-07-055.

-

NIST. (n.d.). 1-Phenylcyclopentanol-1. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Phenylcyclopentanemethanol - Optional[13C NMR] - Chemical Shifts.

- AIST. (1999, March 31). Raman SDBS-RM-01-01032.

Sources

quantum chemical calculations for 1-Phenylcyclopentanamine

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Phenylcyclopentanamine

Executive Summary

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Phenylcyclopentanamine, a molecule of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer a narrative grounded in the principles of computational chemistry, explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to understand molecular structure, stability, and properties. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness. We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of electronic and spectroscopic properties, establishing a robust workflow from initial structure generation to final data interpretation.

Introduction: The Rationale for a Computational Approach

1-Phenylcyclopentanamine is a chiral amine featuring a rigid cyclopentane scaffold, a phenyl group, and a primary amine. This combination of a flexible aliphatic ring and a rigid aromatic system makes it an interesting candidate for drug design and a model system for studying non-covalent interactions. Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its biological activity and reactivity.

While experimental techniques like NMR spectroscopy and X-ray crystallography provide invaluable data, they can be resource-intensive and may not fully elucidate transient states or the underlying electronic factors governing molecular behavior.[1][2] Quantum chemical calculations offer a powerful, complementary approach. By solving approximations to the Schrödinger equation, we can predict energies, molecular structures, and a host of other properties from first principles.[3][4] This guide focuses on Density Functional Theory (DFT), a workhorse of modern computational chemistry that provides a favorable balance of accuracy and computational cost for molecules of this size.[5][6]

Theoretical Foundations: Selecting the Right Tools

The success of any computational study hinges on the appropriate selection of a theoretical method and a basis set. This choice is not arbitrary; it is dictated by the system under study and the properties of interest.

The Method: Density Functional Theory (DFT)

For a multi-electron system like 1-Phenylcyclopentanamine, the Hartree-Fock (HF) method provides a foundational ab initio starting point.[7] HF theory approximates the many-electron wavefunction as a single Slater determinant, but it neglects the explicit correlation between the motions of electrons.[8][9]

Density Functional Theory (DFT) improves upon this by including effects of electron correlation through an exchange-correlation functional.[10] The cornerstone of DFT is the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are a unique functional of its electron density.[10] This allows us to work with the simpler, 3D electron density rather than the complex 3N-dimensional wavefunction.

For this guide, we select the B3LYP hybrid functional . This functional incorporates a portion of the exact exchange from Hartree-Fock theory with gradient-corrected exchange and correlation functionals, and it has a long track record of providing reliable results for the geometries and properties of organic molecules.

The Basis Set: A Language for Molecular Orbitals

Molecular orbitals are constructed as a linear combination of pre-defined mathematical functions known as basis functions. The collection of these functions is the basis set.[11][12] A larger, more flexible basis set can describe the distribution of electrons more accurately, but at a higher computational cost.

We will employ the 6-311++G(d,p) Pople-style basis set . Let's deconstruct this choice:

-

6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate basis functions, allowing for greater flexibility in describing chemical bonding.

-

++G : The two plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

-

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These are essential for describing the non-spherical nature of electron density in molecules and are critical for accurate geometry and frequency calculations.[12]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, well-validated level of theory for obtaining high-quality results for 1-Phenylcyclopentanamine.

Computational Workflow and Protocols

The following section details the step-by-step protocols for a comprehensive computational analysis. These protocols are designed to be implemented using standard quantum chemistry software packages like Gaussian or GAMESS.[13]

Caption: Computational workflow for 1-Phenylcyclopentanamine analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the lowest energy structure (the equilibrium geometry) of the molecule.

-

Input Structure Generation : Create an initial 3D structure of 1-Phenylcyclopentanamine using molecular building software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bonding.

-

Calculation Setup :

-

Task : Geometry Optimization.

-

Method : DFT, using the B3LYP functional.

-

Basis Set : 6-311++G(d,p).

-

Convergence Criteria : Use tight or very tight convergence criteria to ensure a true minimum is found.

-

-

Execution : Submit the calculation to a quantum chemistry program (e.g., Gaussian, GAMESS).[13][14]

-

Output Analysis : Upon completion, the program will provide the optimized Cartesian coordinates of the molecule and its final, minimized electronic energy.

Protocol 2: Vibrational Frequency Analysis (Self-Validation)

This step is non-negotiable as it serves two purposes: (1) it validates that the optimized structure is a true energy minimum, and (2) it predicts the molecule's infrared (IR) spectrum.

-

Input Structure : Use the optimized geometry obtained from Protocol 1.

-

Calculation Setup :

-

Task : Frequency Analysis.

-

Method : DFT, using the B3LYP functional.

-

Basis Set : 6-311++G(d,p).

-

-

Execution : Run the frequency calculation.

-

Output Analysis & Validation :

-

Minimum Confirmation : Scrutinize the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. If one or more are present, the structure is a transition state or a higher-order saddle point and must be re-optimized.

-

IR Spectrum : The output will list the vibrational frequencies and their corresponding IR intensities. These frequencies are known to be systematically overestimated due to the harmonic approximation. They should be scaled by a factor (typically ~0.96-0.98 for B3LYP) for better agreement with experimental data.[15]

-

Results: Interpretation and Data Presentation

The output from these calculations provides a wealth of quantitative data. Proper presentation and interpretation are key to extracting meaningful scientific insights.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data from crystallography if available, or with data from analogous structures.

Table 1: Selected Predicted Geometric Parameters for 1-Phenylcyclopentanamine

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-C (cyclopentyl) | ~1.54 Å |

| Bond Angle | C-N-H | ~109.5° |

| Dihedral Angle | C-C-C-C (cyclopentyl) | Varies (non-planar) |

Note: These are typical expected values. Actual calculated values should be extracted from the output file.

Spectroscopic Data

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum, which can be invaluable for interpreting experimental spectra.

Table 2: Comparison of Hypothetical Experimental and Scaled Calculated IR Frequencies

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled (x0.97) (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3350 | 3455 | 3351 |

| Aromatic C-H Stretch | 3050 | 3145 | 3051 |

| Aliphatic C-H Stretch | 2955 | 3045 | 2954 |

| C=C Aromatic Stretch | 1605 | 1652 | 1602 |

| N-H Bend | 1580 | 1628 | 1580 |

Note: This table illustrates the process. Experimental data must be sourced for a direct comparison.

Similarly, NMR chemical shifts can be calculated (using the GIAO method) and compared with experimental data to confirm structural assignments.[16][17]

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[19]

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

A smaller HOMO-LUMO gap suggests higher reactivity.[20] These calculations allow for a quantitative assessment of how structural modifications might influence the molecule's reactivity profile.

Table 3: Calculated Electronic Properties of 1-Phenylcyclopentanamine

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | (Typical: -6 to -8) | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | (Typical: 0 to -2) | Energy of the first available empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | (Calculated as E_LUMO - E_HOMO) | Indicator of kinetic stability and chemical reactivity. |

Note: Values are illustrative and must be obtained from calculation output.

Conclusion

This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of 1-Phenylcyclopentanamine using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. This computational insight is invaluable for rationalizing experimental findings, guiding synthetic efforts, and providing a deeper understanding of the molecular-level factors that govern the function of this important chemical scaffold in drug development and materials science. The synergy between high-quality computation and experimental work is a cornerstone of modern chemical research, enabling faster and more efficient discovery.

References

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from Ames Laboratory website. [Link]

-

Wikipedia. (2023). Gaussian (software). Retrieved from Wikipedia. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from RITME. [Link]

-

Purdue University. (n.d.). RCAC - Software: GAMESS. Retrieved from Rosen Center for Advanced Computing, Purdue University. [Link]

-

Gordon Group/GAMESS Homepage. (n.d.). Summary of program capabilities. Retrieved from Iowa State University. [Link]

-

Computational Chemical Sciences Open-Source Software Development Group. (n.d.). GAMESS. Retrieved from ccsoft.org. [Link]

- Czarnecki, M. A., et al. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Applied Sciences.

-

MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from MDPI. [Link]

-

Czarnecki, M. A., et al. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. National Institutes of Health. [Link]

-

Wikipedia. (2024). GAMESS (US). Retrieved from Wikipedia. [Link]

-

Sumble. (2025). What is Gaussian? Competitors, Complementary Techs & Usage. Retrieved from Sumble. [Link]

-

dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Retrieved from dockdynamics.com. [Link]

-

Solubility of Things. (n.d.). Ab Initio Methods and Hartree-Fock Theory. Retrieved from solubilityofthings.com. [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from Longdom Publishing. [Link]

-

School of Chemical Sciences, University of Illinois. (2020). Software - Quantum Mechanics. Retrieved from scs.illinois.edu. [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. Retrieved from National Institutes of Health. [Link]

-

PubChem. (n.d.). 1-Phenyl-N-propylcyclopentan-1-amine. Retrieved from National Institutes of Health. [Link]

-

ChemSynthesis. (2025). 1-phenylcyclopentanamine. Retrieved from ChemSynthesis. [Link]

-

ResearchGate. (n.d.). Comparison of the experimental and calculated FT-IR spectra. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 1. Retrieved from ResearchGate. [Link]

-

Wikipedia. (2023). Hartree–Fock method. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Gaussian Basis Sets. Retrieved from Chemistry LibreTexts. [Link]

-

Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. [Link]

-

Journal of Engineering and Technology for Industrial Research. (n.d.). Basis Set and their correlations with quantum chemical computations. Retrieved from JETIR. [Link]

-

ResearchGate. (n.d.). We present only the HOMO, HOMO-1 and LUMO. Retrieved from ResearchGate. [Link]

-

Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

-

National Institutes of Health. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Retrieved from NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ritme.com [ritme.com]

- 4. Software - Quantum Mechanics (web) [answers.uillinois.edu]

- 5. dockdynamics.com [dockdynamics.com]

- 6. longdom.org [longdom.org]

- 7. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jetir.org [jetir.org]

- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 14. GAMESS (US) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. m.youtube.com [m.youtube.com]

Foreword: Unveiling the Three-Dimensional Landscape of a Key Structural Motif

An In-depth Technical Guide to the Conformational Analysis of 1-Phenylcyclopentanamine

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a technical exploration into the conformational landscape of 1-phenylcyclopentanamine. This molecule, while seemingly simple, represents a core structural motif found in numerous pharmacologically active compounds. Its three-dimensional structure—the specific spatial arrangement of its phenyl and amino groups relative to the flexible cyclopentane ring—is not static. It exists as a dynamic equilibrium of conformers. Understanding this equilibrium, the energetic preferences, and the barriers to interconversion is paramount for predicting molecular interactions, designing novel therapeutics, and interpreting structure-activity relationship (SAR) data.

This document eschews a rigid template in favor of a narrative that logically flows from theoretical postulation to computational modeling and, finally, to empirical validation. We will delve into the causality behind our analytical choices, presenting a self-validating system where computational and experimental data converge to paint a comprehensive picture of the molecule's behavior.

Introduction to 1-Phenylcyclopentanamine: Structure and Significance

1-Phenylcyclopentanamine is characterized by a five-membered cyclopentane ring geminally substituted at the C1 position with both a phenyl group and an amino group. This arrangement places two sterically demanding groups on a single carbon atom, creating a fascinating interplay of forces that dictates the puckering of the carbocyclic ring and the orientation of the substituents.

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain.[1] The two most prevalent conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced on opposite sides of a plane formed by the other three.[1] The presence of the bulky phenyl and amino groups at C1 significantly influences the energy landscape of these conformers.

Table 1: Physicochemical Properties of 1-Phenylcyclopentanamine

| Property | Value | Source |

| CAS Number | 17380-74-4 | [2] |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molecular Weight | 161.25 g/mol | [2] |

| Boiling Point | 253 °C | [2] |

| Density | 1.014 g/mL | [2] |

Computational Modeling: Predicting the Conformational Space

Before any empirical analysis, in silico modeling provides a powerful and cost-effective method to explore the potential energy surface of 1-phenylcyclopentanamine and identify low-energy, stable conformers. This predictive power is crucial for designing targeted experiments and interpreting spectroscopic data. The general workflow involves a broad conformational search followed by high-level energy refinement.

Methodological Approach: From Broad Search to Refined Energies

The primary goal is to sample a wide range of possible conformations and then apply progressively more accurate (and computationally expensive) methods to refine the energies of the most plausible structures.[3]

-

Initial 3D Structure Generation: The process begins with the 2D chemical structure, which is converted into an initial 3D model.

-

Conformational Search (Molecular Mechanics): A systematic or stochastic search algorithm is employed to rotate the key torsion angles—specifically the bonds connecting the phenyl and amino groups to the ring and the bonds within the cyclopentane ring itself. Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS) are used at this stage to rapidly calculate the steric energy of thousands of potential conformers.[4]

-

Energy Minimization and Clustering: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum. The resulting structures are then clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.[5]

-

Quantum Mechanics (QM) Refinement: The lowest-energy, unique conformers identified by the MM search are subjected to higher-level QM calculations (e.g., Density Functional Theory, DFT, with a suitable basis set like 6-31G*) for more accurate geometry optimization and energy calculation.[6][7] This step accounts for electronic effects that MM force fields may not fully capture.

The final output is a set of stable conformers ranked by their relative energies, providing a theoretical Boltzmann distribution of the conformational population at a given temperature.

Visualization of the Computational Workflow

Caption: Workflow for Computational Conformational Analysis.

Table 2: Hypothetical Relative Energies of Predicted Conformers

| Conformer ID | Cyclopentane Puckering | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-A | Envelope (C1-flap) | Pseudo-axial | 0.00 |

| Conf-B | Half-Chair | Pseudo-equatorial | 0.85 |

| Conf-C | Envelope (C3-flap) | Pseudo-equatorial | 1.20 |

| Conf-D | Half-Chair | Pseudo-axial | 1.75 |

Experimental Verification: Grounding Theory in Reality

Computational models are hypotheses that must be tested. Spectroscopic and crystallographic techniques provide the empirical data needed to validate, refine, or even refute the in silico predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[8] At room temperature, the conformers of 1-phenylcyclopentanamine are likely in rapid equilibrium, meaning NMR will measure a time-averaged spectrum. However, key parameters are sensitive to the geometry of the dominant conformer(s).

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-phenylcyclopentanamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) within a 5 mm NMR tube.[9] The choice of solvent can influence conformational equilibria.[10]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field spectrometer.

-

Experiment: Standard single-pulse acquisition.

-

Key Parameters: Acquire spectra with a spectral width of ~16 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~3 seconds. Collect at least 16 scans for good signal-to-noise.

-

Analysis: The chemical shifts of the cyclopentane protons, particularly those at C2 and C5, are highly sensitive to the pseudo-axial or pseudo-equatorial orientation of the phenyl group. Anisotropic shielding from the phenyl ring will cause significant upfield or downfield shifts for nearby protons depending on the dominant conformation.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse experiment.

-

Key Parameters: Acquire spectra with a spectral width of ~220 ppm and a relaxation delay of 2 seconds. A large number of scans (>1024) is required due to the low natural abundance of ¹³C.[9]

-

Analysis: The ¹³C chemical shifts, especially for the ring carbons, can be predicted for different conformers using QM calculations (GIAO method). Comparing the experimental shifts to the calculated values for each predicted conformer provides strong evidence for the dominant solution-state structure.[10]

-

-

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to identify protons that are close in space (< 5 Å). Cross-peaks between protons of the phenyl ring and specific protons on the cyclopentane ring can definitively establish the orientation of the phenyl group relative to the aliphatic ring, validating the computationally predicted structure.[11]

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12] While this may differ from the solution-state conformation, it represents a deep energy minimum on the potential energy surface and is invaluable for validating computational models.

-

Synthesis and Purification: The target compound, 1-phenylcyclopentanamine, must be synthesized and purified to >98% purity. This is often achieved via methods analogous to the synthesis of related arylcycloalkylamines, followed by column chromatography or recrystallization.[13][14]

-

Crystallization:

-

Objective: Grow single crystals of sufficient size and quality for diffraction.[15]

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol). Place the solution in a loosely capped vial inside a larger beaker containing a poor solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting slow crystal growth.[15] Alternatively, cooling a saturated solution can be effective.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded.[15]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An atomic model is built into this map and then refined to achieve the best possible fit between the calculated and observed diffraction intensities, yielding the final, precise 3D structure.[15]

Caption: Workflow for Crystal Structure Determination.

Table 3: Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Formula | C₁₁H₁₆ClN (as HCl salt) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.12, 8.45, 15.33 |

| β (°) | 98.7 |

| Volume (ų) | 1295 |

| Z | 4 |

| R-factor (%) | 4.5 |

Data Synthesis and Conclusion: A Unified Conformational Model

The power of this multi-faceted approach lies in the integration of all data points. The lowest-energy conformer predicted by QM calculations should be consistent with the solid-state structure determined by X-ray crystallography. Furthermore, the geometric parameters of the dominant computationally predicted conformers should allow for the accurate prediction of the averaged NMR chemical shifts and NOE contacts observed in solution.

Discrepancies are also informative. A significant difference between the crystal structure and the solution-state conformation may indicate that crystal packing forces trap a higher-energy conformer or that solvent interactions stabilize a different conformation in solution.[16]

By combining high-level computational theory with rigorous experimental validation, we can construct a reliable and detailed model of the conformational preferences of 1-phenylcyclopentanamine. This in-depth understanding is the foundation upon which rational drug design and the prediction of molecular properties are built, providing a critical advantage in the development of novel chemical entities.

References

-

Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. Available at: [Link].

-

Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. Available at: [Link].

-

Conformational Analysis of Cyclic Amines using Carbon4 3 Shift Measurements. ElectronicsAndBooks. Available at: [Link].

-

1-Cyclopentyl-1-phenylethanamine. PubChem, National Institutes of Health. Available at: [Link].

-

1-Phenyl-N-propylcyclopentan-1-amine. PubChem, National Institutes of Health. Available at: [Link].

-

Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. Available at: [Link].

-

Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PubMed Central, National Institutes of Health. Available at: [Link].

-

Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry. Available at: [Link].

-

Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link].

-

A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. ResearchGate. Available at: [Link].

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link].

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central, National Institutes of Health. Available at: [Link].

-

1-phenylcyclopentanamine. ChemSynthesis. Available at: [Link].

-

Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry. Available at: [Link].

-

Conformational Preferences of 1-Amino-2-phenylcyclohexanecarboxylic Acid, a Phenylalanine Cyclohexane Analogue. The Journal of Organic Chemistry. Available at: [Link].

-

NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link].

-

Cyclopentyl-(1-phenyl-ethyl)-amine. PubChem, National Institutes of Health. Available at: [Link].

-

Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

-

Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. PubMed, National Institutes of Health. Available at: [Link].

-

Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry. Available at: [Link].

-

Cypenamine. PubChem, National Institutes of Health. Available at: [Link].

-

An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. PubMed Central, National Institutes of Health. Available at: [Link].

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Available at: [Link].

-

NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. Available at: [Link].

-

Conformational Analysis of the NMDA Receptor Antagonist (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) Designed by a Novel Conformational Restriction Method Based on the Structural Feature of Cyclopropane Ring. ResearchGate. Available at: [Link].

-

X-Ray Crystallography of Chemical Compounds. PubMed Central, National Institutes of Health. Available at: [Link].

-

X-ray Single-Crystal Diffraction. Encyclopedia.pub. Available at: [Link].

-

Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. Available at: [Link].

-

Conformational analysis of 1 a by using MD simulations. ResearchGate. Available at: [Link].

-

Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link].

-

X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology. Available at: [Link].

-

The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. PubMed Central, National Institutes of Health. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. auremn.org.br [auremn.org.br]

- 9. benchchem.com [benchchem.com]

- 10. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Racemic cis-2-Phenylcyclopentanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to racemic cis-2-phenylcyclopentanamine, a key intermediate and structural motif in medicinal chemistry and asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies. The core focus is on the stereoselective synthesis of the cis-isomer, with an emphasis on the underlying principles that govern the reaction outcomes. This guide delves into the prevalent methods of hydroboration-amination of 1-phenylcyclopentene and reductive amination of 2-phenylcyclopentanone, providing a robust framework for their practical implementation.

Introduction: The Significance of the 2-Phenylcyclopentanamine Scaffold

The 2-phenylcyclopentanamine framework is a privileged scaffold in medicinal chemistry, imparting a unique combination of rigidity and defined stereochemistry.[1] This structure is of considerable interest for the design of ligands for enzymes and receptors, where the spatial arrangement of the phenyl and amine substituents is critical for biological activity.[2] The cis- and trans-isomers, and their respective enantiomers, can exhibit markedly different pharmacological profiles, underscoring the importance of stereocontrolled synthesis in the development of novel therapeutics.[1] Racemic cis-2-phenylcyclopentanamine serves as a crucial starting material for the synthesis of enantiomerically pure compounds, often through resolution techniques, for applications as chiral auxiliaries or in the development of single-enantiomer drugs.[3][4]

Strategic Approaches to the Synthesis of Racemic cis-2-Phenylcyclopentanamine

The synthesis of racemic cis-2-phenylcyclopentanamine can be effectively achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on the two most prominent and reliable methods: the hydroboration-amination of 1-phenylcyclopentene and the reductive amination of 2-phenylcyclopentanone. A classical alternative, the Leuckart reaction, will also be briefly discussed.

Hydroboration-Amination of 1-Phenylcyclopentene: A Stereoselective Approach

The hydroboration-amination of 1-phenylcyclopentene is a highly effective method for the stereoselective synthesis of cis-2-phenylcyclopentanamine.[2] The key to this stereoselectivity lies in the syn-addition mechanism of the hydroboration step, which establishes the cis relationship between the newly formed carbon-boron and carbon-hydrogen bonds. Subsequent amination of the organoborane intermediate proceeds with retention of this stereochemistry.[2]

The reaction proceeds in two main stages. First, borane (typically as a THF complex, BH₃·THF) adds across the double bond of 1-phenylcyclopentene. The boron atom adds to the less substituted carbon, and the hydride adds to the more substituted carbon from the same face of the double bond, resulting in a cis-organoborane intermediate. In the second stage, this intermediate is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, to replace the boron atom with an amino group, preserving the cis configuration.

Experimental Workflow: Hydroboration-Amination

Caption: Workflow for the synthesis of racemic cis-2-phenylcyclopentanamine via hydroboration-amination.

Materials:

-

1-phenylcyclopentene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

-

Hydroxylamine-O-sulfonic acid

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Brine (saturated NaCl solution)

Procedure:

-

To a stirred solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a 1M solution of BH₃·THF (1.1 eq) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

-

In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in THF.[1]

-

Cool the organoborane solution to 0 °C and slowly add the hydroxylamine-O-sulfonic acid solution.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.[1]

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.[1]

-

Add aqueous NaOH solution (e.g., 3 M) until the aqueous layer is strongly basic (pH > 12).[1]

-

Extract the mixture with diethyl ether (3 x volumes).[1]

-

Combine the organic extracts, wash with brine, and dry the organic layer over anhydrous MgSO₄.[1]

-

Filter and concentrate under reduced pressure to afford racemic (±)-cis-2-phenylcyclopentanamine.[1] The crude product can be further purified by column chromatography on silica gel.[2]

| Parameter | Value/Condition | Reference |

| Starting Material | 1-Phenylcyclopentene | [1][2] |

| Key Reagents | BH₃·THF, Hydroxylamine-O-sulfonic acid | [1][2] |

| Solvent | Anhydrous THF | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Reaction Time | ~6 hours | [1] |

| Stereochemical Outcome | Predominantly cis-isomer | [1][2] |

Reductive Amination of 2-Phenylcyclopentanone

Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[5] In the context of synthesizing 2-phenylcyclopentanamine, this method involves the reaction of 2-phenylcyclopentanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5] While this method can produce a mixture of cis- and trans-isomers, the reaction conditions can be optimized to favor the formation of the racemic cis-product.

The reaction begins with the formation of an imine from 2-phenylcyclopentanone and an ammonia source (e.g., ammonium acetate).[5] A reducing agent, added to the reaction mixture, then reduces the imine to the amine. The choice of reducing agent is critical to the success of the reaction. Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more selective for the imine over the ketone and are stable in the weakly acidic conditions required for imine formation.[5]

Two primary side reactions can occur:

-

Reduction of the starting ketone: The reducing agent can directly reduce 2-phenylcyclopentanone to 2-phenylcyclopentanol. This is mitigated by using a selective reducing agent like NaBH₃CN.[5]

-

Formation of a secondary amine: The primary amine product can react with another molecule of the intermediate imine, leading to the formation of a secondary amine byproduct. Using a large excess of the ammonia source can help to minimize this side reaction.[5]

Reaction Pathway: Reductive Amination and Side Reactions

Caption: Main reaction pathway and potential side reactions in the reductive amination of 2-phenylcyclopentanone.

Materials:

-

2-Phenylcyclopentanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-phenylcyclopentanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.[5]

-

Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5.[5]

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.[5]

-

Once imine formation is significant, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[5]

-

Continue stirring the reaction at room temperature overnight.[5]

-

Quench the reaction by slowly adding water.[5]

-

Remove the methanol under reduced pressure.[5]

-

Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of ~9.[5]

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-phenylcyclopentanamine.[5]

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to separate the cis- and trans-isomers.[5]

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Phenylcyclopentanone | [5] |

| Key Reagents | Ammonium acetate, NaBH₃CN | [5] |

| Solvent | Methanol | [5] |

| pH | ~4-5 | [5] |

| Reaction Temperature | Room temperature | [5] |

| Reaction Time | Overnight | [5] |

| Stereochemical Outcome | Mixture of cis- and trans-isomers | [5] |

The Leuckart Reaction: A Classical Alternative

The Leuckart reaction is a classical method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the ammonia source and the reducing agent.[6] For the synthesis of 2-phenylcyclopentanamine, 2-phenylcyclopentanone is heated with ammonium formate at high temperatures.[6] This method has been reported to afford predominantly the cis-isomer of 2-phenylcyclopentylamine.[6]

While historically significant, the Leuckart reaction often requires high reaction temperatures and can lead to the formation of byproducts, making it less favorable compared to modern methods using milder reducing agents. However, it remains a viable option, particularly for its simplicity in terms of reagents.